molecular formula C10H10F3NO2S B2778309 N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide CAS No. 882423-14-5

N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2778309
CAS No.: 882423-14-5
M. Wt: 265.25
InChI Key: SSINXUDZLXHUSK-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C10H10F3NO2S and a molecular weight of 265.25 g/mol . This compound is characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and a benzenesulfonamide moiety, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative, while oxidation may produce a sulfone .

Scientific Research Applications

N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s trifluoromethyl group can enhance its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both the cyclopropyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2S/c11-10(12,13)7-2-1-3-9(6-7)17(15,16)14-8-4-5-8/h1-3,6,8,14H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSINXUDZLXHUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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